molecular formula C16H16O4 B14657536 4-Ethoxyphenyl 4-methoxybenzoate CAS No. 50649-24-6

4-Ethoxyphenyl 4-methoxybenzoate

Katalognummer: B14657536
CAS-Nummer: 50649-24-6
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: CNDHOHCPYLBAKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H16O4 It is an ester formed from the reaction between 4-ethoxyphenol and 4-methoxybenzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4-methoxybenzoate typically involves the esterification reaction between 4-ethoxyphenol and 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Ethoxyphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The phenyl rings can interact with proteins and enzymes, affecting their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenyl 4-ethoxybenzoate: Similar structure but with reversed positions of the ethoxy and methoxy groups.

    4-Hydroxyphenyl 4-methoxybenzoate: Contains a hydroxyl group instead of an ethoxy group.

    4-Ethoxyphenyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-Ethoxyphenyl 4-methoxybenzoate is unique due to its specific arrangement of ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

50649-24-6

Molekularformel

C16H16O4

Molekulargewicht

272.29 g/mol

IUPAC-Name

(4-ethoxyphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H16O4/c1-3-19-14-8-10-15(11-9-14)20-16(17)12-4-6-13(18-2)7-5-12/h4-11H,3H2,1-2H3

InChI-Schlüssel

CNDHOHCPYLBAKS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.